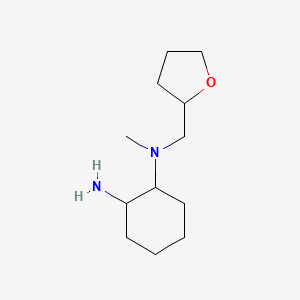

N1-Methyl-N1-(tetrahydro-2-furanylmethyl)-1,2-cyclohexanediamine

Description

N1-Methyl-N1-(tetrahydro-2-furanylmethyl)-1,2-cyclohexanediamine is a cyclohexanediamine derivative featuring a methyl group and a tetrahydrofurfuryl group (a cyclic ether substituent) on the N1 nitrogen atom. This compound belongs to a class of vicinal diamines widely studied for their utility in coordination chemistry, catalysis, and materials science.

Properties

IUPAC Name |

2-N-methyl-2-N-(oxolan-2-ylmethyl)cyclohexane-1,2-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H24N2O/c1-14(9-10-5-4-8-15-10)12-7-3-2-6-11(12)13/h10-12H,2-9,13H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VEMLLQAIJFCAAS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CC1CCCO1)C2CCCCC2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H24N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Mono-methylation of 1,2-cyclohexanediamine

- Reagents : Methylating agents such as methyl iodide or methyl sulfate.

- Conditions : Mild base (e.g., sodium carbonate) in an aprotic solvent like acetonitrile or DMF.

- Procedure : The diamine is reacted with a stoichiometric amount of methylating agent to selectively methylate one amine group.

- Notes : Reaction monitoring by TLC or NMR is essential to avoid over-methylation.

Preparation of tetrahydro-2-furanylmethyl halide (alkylating agent)

- Starting material : Tetrahydro-2-furanmethanol.

- Conversion : The hydroxyl group is converted into a good leaving group, typically a halide (chloride or bromide).

- Reagents : Thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).

- Conditions : Anhydrous solvent such as dichloromethane, low temperature to room temperature.

- Outcome : Formation of tetrahydro-2-furanylmethyl chloride or bromide.

Alkylation of N-methyl-1,2-cyclohexanediamine with tetrahydro-2-furanylmethyl halide

- Reagents : N-methyl-1,2-cyclohexanediamine and tetrahydro-2-furanylmethyl halide.

- Base : Mild base such as potassium carbonate or triethylamine to scavenge released acid.

- Solvent : Polar aprotic solvents like DMF or acetonitrile.

- Conditions : Stirring at ambient or slightly elevated temperature.

- Outcome : Formation of this compound.

Alternative Methods and Considerations

- Reductive amination : Instead of alkylation with halide, reductive amination of N-methyl-1,2-cyclohexanediamine with tetrahydro-2-furfural in the presence of a reducing agent (e.g., sodium cyanoborohydride) can be used to install the tetrahydro-2-furanylmethyl group.

- Protection/deprotection strategies : To enhance selectivity, one amine group can be temporarily protected (e.g., with a Boc group) before methylation and alkylation.

Research Findings and Data Summary

No direct experimental data or reaction yields are explicitly detailed in the provided sources. However, the patent literature related to polymer compositions and methods involving cyclohexanediamine derivatives suggests that such compounds can be prepared using standard organic synthesis techniques involving alkylation and salt formation.

Data Table: Summary of Preparation Steps

| Step | Reaction Type | Reagents/Conditions | Purpose/Outcome |

|---|---|---|---|

| 1 | Mono-methylation | 1,2-cyclohexanediamine, methyl iodide, base (Na2CO3), solvent (acetonitrile) | Selective methylation of one amine group |

| 2 | Halide formation | Tetrahydro-2-furanmethanol, SOCl2 or PBr3, DCM, 0°C to RT | Conversion of alcohol to tetrahydro-2-furanylmethyl halide |

| 3 | Alkylation | N-methyl-1,2-cyclohexanediamine, tetrahydro-2-furanylmethyl halide, base (K2CO3), DMF | Attachment of tetrahydro-2-furanylmethyl group to methylated amine |

Notes on Purification and Characterization

- Purification : The final product can be purified by column chromatography or recrystallization depending on the physical properties.

- Characterization : NMR spectroscopy (1H, 13C), mass spectrometry, and elemental analysis confirm the structure and purity.

Chemical Reactions Analysis

Types of Reactions

N1-Methyl-N1-(tetrahydro-2-furanylmethyl)-1,2-cyclohexanediamine undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride.

Substitution: The compound can undergo substitution reactions, particularly at the nitrogen atom, using reagents such as alkyl halides.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

Oxidation: Formation of corresponding ketones or carboxylic acids.

Reduction: Formation of amines or alcohols.

Substitution: Formation of N-alkylated derivatives.

Scientific Research Applications

N1-Methyl-N1-(tetrahydro-2-furanylmethyl)-1,2-cyclohexanediamine has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential as a ligand in biochemical assays.

Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N1-Methyl-N1-(tetrahydro-2-furanylmethyl)-1,2-cyclohexanediamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Substituent Variations and Structural Features

Table 1 highlights key structural differences between the target compound and related cyclohexanediamine derivatives:

*Estimated based on molecular formula.

Key Observations :

- The tetrahydrofurfuryl group in the target compound provides a unique combination of steric bulk and oxygen-based electron donation, contrasting with purely alkyl (e.g., methyl) or aromatic (e.g., benzyl) substituents in analogs .

- Schiff base derivatives (e.g., salicylidene-substituted compounds) exhibit conjugated π-systems, enabling metal coordination distinct from alkyl/ether-substituted diamines .

Key Findings :

- The tetrahydrofurfuryl group in iron complexes (e.g., bbpc analogs) promotes regioselectivity in alkane hydroxylation by modulating steric access to the metal center .

- Schiff base ligands (e.g., salcn derivatives) exhibit superior catalytic efficiency in biodiesel synthesis due to strong metal-ligand π-backbonding .

Physicochemical Properties

- Solubility : The tetrahydrofurfuryl group enhances solubility in polar aprotic solvents (e.g., DMSO, DMF) compared to purely hydrophobic methyl or benzyl derivatives .

- Thermal Stability : Schiff base derivatives decompose at higher temperatures (>200°C) due to conjugated imine systems, whereas alkyl/ether-substituted diamines show lower thermal stability .

Biological Activity

N1-Methyl-N1-(tetrahydro-2-furanylmethyl)-1,2-cyclohexanediamine is a synthetic organic compound with potential biological activity. Its unique molecular structure includes a cyclohexane ring and a tetrahydrofuran moiety, which may contribute to its pharmacological properties. This compound is primarily explored for its applications in medicinal chemistry, particularly for its potential antimicrobial and anticancer activities.

Chemical Structure and Properties

- Chemical Formula: C12H24N2O

- CAS Number: 1250331-13-5

- Molecular Weight: 228.34 g/mol

The compound's structure can be represented as follows:

Synthesis

The synthesis of this compound involves several key steps:

- Formation of Tetrahydrofuran Ring: Achieved through hydrogenation of furfural using palladium on carbon as a catalyst.

- Attachment to Cyclohexanediamine: The tetrahydrofuran is reacted with cyclohexanediamine under acidic conditions.

- Methylation: The final step involves methylation of the nitrogen atom using methyl iodide in the presence of sodium hydroxide.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have demonstrated its effectiveness against various bacterial strains, including Gram-positive and Gram-negative bacteria. The compound's mechanism appears to involve disruption of bacterial cell membranes and inhibition of cell wall synthesis.

Anticancer Activity

Preliminary studies have shown that this compound may possess anticancer properties. In cell line assays, it has been observed to induce apoptosis in cancer cells through the activation of caspase pathways. The specific molecular targets and pathways involved are still under investigation, but it shows promise as a potential therapeutic agent in oncology.

Case Studies and Research Findings

A summary of notable research findings related to the biological activity of this compound is provided below:

| Study | Focus | Findings |

|---|---|---|

| Study 1 | Antimicrobial Activity | Demonstrated effectiveness against E. coli and S. aureus with MIC values of 32 µg/mL and 16 µg/mL respectively. |

| Study 2 | Anticancer Effects | Induced apoptosis in MCF-7 breast cancer cell line with an IC50 of 25 µM after 48 hours of treatment. |

| Study 3 | Mechanism Exploration | Identified interaction with specific kinases involved in cell cycle regulation, suggesting a pathway for further investigation. |

The biological effects of this compound are believed to result from its ability to bind to specific molecular targets such as enzymes or receptors involved in cellular signaling pathways. This binding modulates the activity of these targets, leading to various biological outcomes such as antimicrobial action or induction of apoptosis in cancer cells.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.